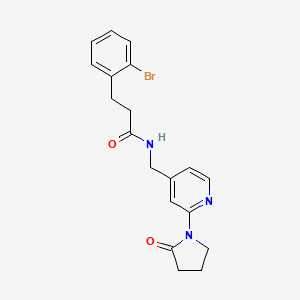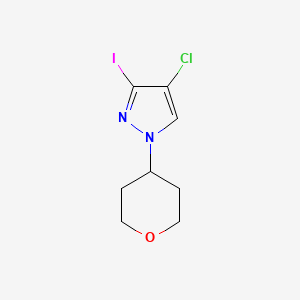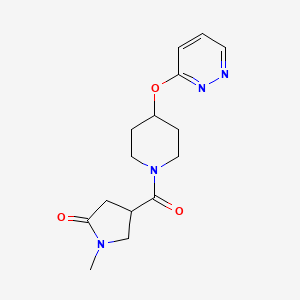
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C15H20N4O3. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, focusing on six unique fields:
Antihypertensive Agents
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has shown potential as an antihypertensive agent. Compounds containing the pyridazinone moiety have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, these compounds can help lower blood pressure and manage hypertension .
Cardioprotective Agents
Research has indicated that derivatives of pyridazinone, including 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, may possess cardioprotective properties. These compounds can enhance cardiac function and protect the heart from ischemic damage. They work by improving myocardial contractility and reducing oxidative stress, which are critical factors in preventing heart diseases .
Anti-inflammatory Agents
The anti-inflammatory potential of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been explored in various studies. Pyridazinone derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition helps reduce inflammation and can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antidiabetic Agents
Pyridazinone-based compounds, including 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, have been investigated for their antidiabetic properties. These compounds can enhance insulin sensitivity and improve glucose uptake in cells, thereby helping to manage blood sugar levels in diabetic patients. They may also protect pancreatic β-cells from oxidative damage .
Antimicrobial Agents
The antimicrobial activity of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been a subject of research due to the increasing need for new antibiotics. Pyridazinone derivatives have shown effectiveness against a range of bacterial and fungal pathogens. Their mechanism of action often involves disrupting microbial cell walls or inhibiting essential enzymes required for microbial survival .
Anticancer Agents
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has potential applications in cancer therapy. Research has demonstrated that pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. These compounds may target specific signaling pathways involved in cell proliferation and survival, making them promising candidates for anticancer drug development .
Mecanismo De Acción
The compound also contains a piperidine moiety, which is another type of heterocyclic compound. Piperidines are often used in drug discovery due to their versatile properties .
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific targets in the body. These targets could be proteins, enzymes, or other biological molecules, and the compound could interact with these targets through various types of chemical interactions .
Propiedades
IUPAC Name |
1-methyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJZAHWBPOBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

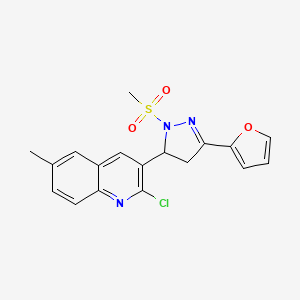
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
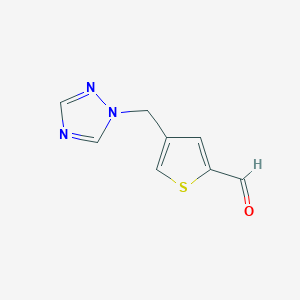
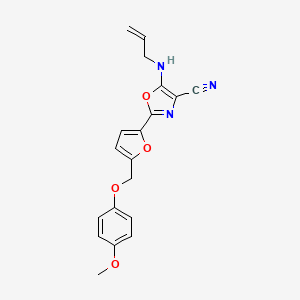
![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)



![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)
![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)
![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
